molecular formula C27H28N6O B10855995 ATM Inhibitor-7

ATM Inhibitor-7

Cat. No.: B10855995
M. Wt: 452.6 g/mol
InChI Key: KAHMZYOZNYFPKN-LJQANCHMSA-N
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Preparation Methods

The preparation of A011 involves synthetic routes that include the use of various reagents and conditions. One method involves the synthesis of aminopyrimidine mesylate compound, which is then crystallized to obtain the desired form . The industrial production methods for A011 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

A011 undergoes several types of chemical reactions, including:

    Oxidation: A011 can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can be performed on A011 to yield reduced forms of the compound.

    Substitution: A011 can undergo substitution reactions where certain functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

A011 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of ATM kinase.

    Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.

    Medicine: Explored for its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents like CPT-11.

    Industry: Utilized in research and development for new cancer therapies

Mechanism of Action

A011 exerts its effects by selectively inhibiting the ATM kinase. This inhibition leads to the activation of apoptosis pathways and the arrest of the cell cycle at the G2/M phase. The molecular targets involved include the ATM kinase itself and downstream effectors that regulate cell survival and proliferation .

Comparison with Similar Compounds

A011 is unique in its high selectivity and potency as an ATM kinase inhibitor. Similar compounds include:

    NU6027: A potent ATR/CDK inhibitor.

    AZ31: An ATM inhibitor with high selectivity and oral activity.

    Berzosertib (VE-822): Used in trials for various cancers.

    ETP-46464: An effective and specific ATR inhibitor.

These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications.

Properties

Molecular Formula

C27H28N6O

Molecular Weight

452.6 g/mol

IUPAC Name

N,N-dimethyl-3-[5-[1-[(1R)-1-phenylethyl]triazolo[4,5-c]quinolin-8-yl]pyridin-2-yl]oxypropan-1-amine

InChI

InChI=1S/C27H28N6O/c1-19(20-8-5-4-6-9-20)33-27-23-16-21(10-12-24(23)28-18-25(27)30-31-33)22-11-13-26(29-17-22)34-15-7-14-32(2)3/h4-6,8-13,16-19H,7,14-15H2,1-3H3/t19-/m1/s1

InChI Key

KAHMZYOZNYFPKN-LJQANCHMSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CN=C(C=C5)OCCCN(C)C

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CN=C(C=C5)OCCCN(C)C

Origin of Product

United States

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